

Application Notes and Protocols: Utilizing Roseoflavin to Interrogate Antibiotic Resistance Mechanisms

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Compound of Interest		
Compound Name:	Roseoflavin	
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Introduction

Roseoflavin, a naturally occurring analog of riboflavin produced by Streptomyces davawensis, presents a powerful tool for investigating mechanisms of antibiotic resistance.[1] Its mode of action, primarily targeting FMN riboswitches that regulate riboflavin biosynthesis and transport, offers a specific pathway to probe for resistance development.[2][3][4] This document provides detailed application notes and experimental protocols for leveraging **roseoflavin** in antibiotic resistance studies.

Roseoflavin acts as an antimetabolite.[1] Once transported into the bacterial cell via riboflavin transporters, it is converted into its active forms, roseoflavin mononucleotide (RoFMN) and roseoflavin adenine dinucleotide (RoFAD), by host flavokinases and FAD synthetases.[5][6][7] RoFMN, in particular, binds to FMN riboswitch aptamers in the 5' untranslated regions of relevant mRNAs, downregulating the expression of genes essential for riboflavin synthesis and uptake.[2][4] This leads to a bacteriostatic or bactericidal effect. Resistance to roseoflavin predominantly arises from mutations within the FMN riboswitch that prevent RoFMN binding, thereby derepressing gene expression.[2][3][4]

Data Presentation



Table 1: Antimicrobial Activity and Experimental Concentrations of Roseoflavin



Organism	Assay Type	Roseoflavin Concentration	Observed Effect	Reference
Bacillus subtilis	Reporter Gene Assay	100 μΜ	Downregulation of FMN riboswitch-lacZ reporter gene	[2]
Bacillus subtilis	Mutant Selection	100 μg/mL	Selection of resistant mutants with mutations in the riboflavin operon operator region	[8]
Listeria monocytogenes	Growth Inhibition	100 μΜ	Significant impairment of growth in minimal medium	[9][10]
Escherichia coli (engineered)	Growth Inhibition	>50 μg/mL (wild- type)	Wild-type is resistant; engineered strains with riboflavin transporters are sensitive	[5]
Weissella cibaria	Mutant Selection	100, 200, 300, or 400 μg/mL	Selection of spontaneous riboflavin-overproducing mutants with FMN riboswitch mutations	[11]
Plasmodium falciparum	In vitro antiplasmodial activity	IC ₅₀ = 1.6 ± 0.1 μΜ	Inhibition of parasite proliferation	[12]





Table 2: Dissociation Constants (Kd) for Ligand Binding

to FMN Riboswitches

Organism	Riboswitch	Ligand	Apparent Kd	Reference
Streptomyces davawensis	149 ribB 5' UTR	FMN	≤ 100 pM	[2]
Streptomyces davawensis	149 ribB 5' UTR	Riboflavin	50 nM	[2]
Streptomyces davawensis	149 ribB 5' UTR	Roseoflavin	10 nM	[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Roseoflavin

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of **roseoflavin** against a bacterial strain of interest.

Materials:

- Bacterial strain of interest
- Appropriate liquid growth medium (e.g., Mueller-Hinton Broth, Minimal Medium)
- Roseoflavin stock solution (dissolved in a suitable solvent, e.g., DMSO or water, and filtersterilized)
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader

Procedure:

Prepare a fresh overnight culture of the bacterial strain in the appropriate growth medium.



- Dilute the overnight culture to a standardized density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
- Prepare a two-fold serial dilution of the **roseoflavin** stock solution in the growth medium across the wells of a 96-well plate. The final volume in each well should be 100 μL. Include a positive control (no **roseoflavin**) and a negative control (medium only).
- Inoculate each well (except the negative control) with 5 μ L of the diluted bacterial culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
- Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
- Determine the MIC by visual inspection as the lowest concentration of roseoflavin that completely inhibits visible growth. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Protocol 2: Selection and Isolation of Roseoflavin-Resistant Mutants

This protocol describes a method for selecting spontaneous mutants resistant to **roseoflavin**, which can then be characterized to identify resistance mechanisms.

Materials:

- Bacterial strain of interest
- Appropriate solid growth medium (e.g., Tryptic Soy Agar)
- Roseoflavin
- Sterile spreaders and petri dishes

Procedure:

 Grow a large population of the bacterial strain in liquid medium to late exponential or early stationary phase (to increase the probability of spontaneous mutations).



- Plate a high density of cells (e.g., 10⁸ to 10⁹ CFU) onto solid medium containing a selective concentration of **roseoflavin**. The selective concentration should be 2-4 times the MIC determined in Protocol 1.
- Incubate the plates at the optimal growth temperature until colonies appear (this may take several days).
- Isolate individual resistant colonies by streaking them onto fresh selective plates to ensure they are true resistant mutants and not contaminants.
- Propagate the confirmed resistant isolates for further characterization, such as sequencing
 of the FMN riboswitch region. A method for selecting riboflavin-overproducing mutants in
 Weissella cibaria involved plating on a medium that supports dextran synthesis, where
 promising mutants were identified by the yellow color of their mucous colonies.[11]

Protocol 3: FMN Riboswitch-Mediated Gene Expression Analysis using a β-Galactosidase Reporter Assay

This protocol details the use of a lacZ reporter gene fused to an FMN riboswitch to quantify the effect of **roseoflavin** on gene expression.

Materials:

- Bacterial reporter strain (e.g., B. subtilis with an FMN riboswitch-lacZ fusion integrated into the genome).[2]
- Appropriate growth medium (e.g., Glucose Minimal Medium).[2]
- Roseoflavin and Riboflavin stock solutions.
- Z buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, pH 7.0).[2]
- β-mercaptoethanol
- ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z buffer)
- 1 M Na₂CO₃

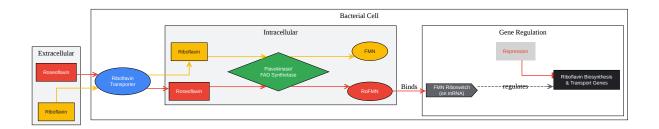


Procedure:

- Grow the reporter strain overnight in a suitable medium.[2]
- Dilute the overnight culture to an OD₆₀₀ of ~0.2 and grow for approximately two hours.
- Pellet the cells by centrifugation, discard the supernatant, and resuspend in the desired minimal medium to an OD₆₀₀ of ~0.7.[2]
- Divide the culture into aliquots and supplement with no compound, a specific concentration of riboflavin (e.g., 100 μM), or a specific concentration of roseoflavin (e.g., 100 μM).[2]
- Incubate the cultures with shaking at 37°C for 2-3 hours.[2]
- Measure the final OD600 of each culture.
- Pellet a defined volume of cells (e.g., 1 mL) and wash thoroughly with Z buffer (without β-mercaptoethanol) to remove any residual roseoflavin or riboflavin.[2]
- Resuspend the cell pellet in a known volume of Z buffer.
- Lyse the cells (e.g., using chloroform and SDS).
- Add ONPG solution to initiate the colorimetric reaction.
- Stop the reaction by adding 1 M Na₂CO₃ when a sufficient yellow color has developed.
- Measure the absorbance at 420 nm (A₄₂₀).
- Calculate β-galactosidase activity in Miller units: Miller Units = (1000 * A₄₂₀) / (t * V * OD₆₀₀),
 where t is the reaction time in minutes and V is the volume of culture used in mL.

Visualizations Signaling Pathway of Roseoflavin Action



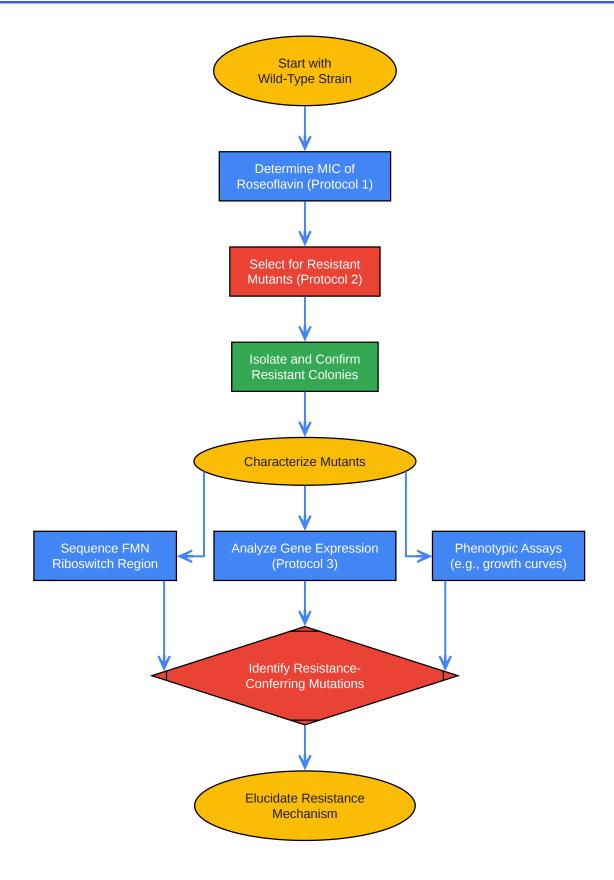


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Caption: Mechanism of roseoflavin action in a bacterial cell.

Experimental Workflow for Investigating Roseoflavin Resistance



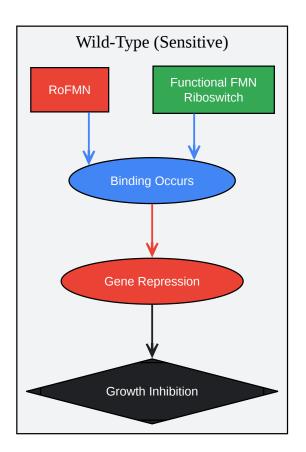


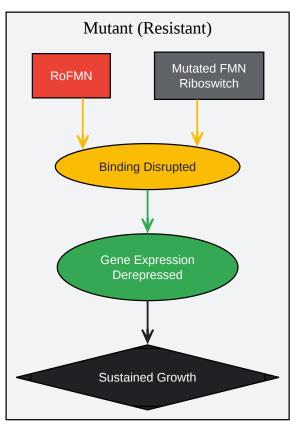
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Caption: Workflow for selection and characterization of **roseoflavin**-resistant mutants.



Logical Relationship in Roseoflavin Resistance





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Caption: Comparison of **roseoflavin**'s effect on wild-type vs. resistant bacteria.

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